molecular formula C14H13N5O2 B13877102 8-Ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione CAS No. 42285-85-8

8-Ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione

Cat. No.: B13877102
CAS No.: 42285-85-8
M. Wt: 283.29 g/mol
InChI Key: VOXNDNHSERTDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione is a heterocyclic compound with a complex structure that includes a pyrimidine ring fused with a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-Ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-Ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 8-ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.

Comparison with Similar Compounds

  • 1-Ethyl-6-methyl-3-phenyl-1H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione
  • 1-Ethyl-6-methyl-3-(2-phenylethenyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione
  • 1-Ethyl-6-methyl-3-thiophen-2-yl-1H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione

Uniqueness: 8-Ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

42285-85-8

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

8-ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C14H13N5O2/c1-3-19-12-10(13(20)18(2)14(19)21)15-11(16-17-12)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI Key

VOXNDNHSERTDEB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)C)N=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.